6-Heptynoyl chloride

CAS No.:

Cat. No.: VC20267754

Molecular Formula: C7H9ClO

Molecular Weight: 144.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9ClO |

|---|---|

| Molecular Weight | 144.60 g/mol |

| IUPAC Name | hept-6-ynoyl chloride |

| Standard InChI | InChI=1S/C7H9ClO/c1-2-3-4-5-6-7(8)9/h1H,3-6H2 |

| Standard InChI Key | IGJGYTOFEMWVMW-UHFFFAOYSA-N |

| Canonical SMILES | C#CCCCCC(=O)Cl |

Introduction

Overview

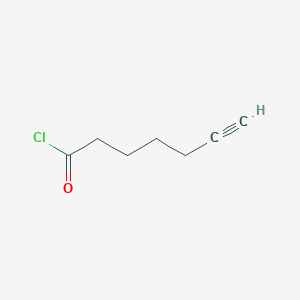

6-Heptynoyl chloride, also referred to as hept-6-ynoyl chloride, is a specialized acyl chloride derivative characterized by a seven-carbon chain with a terminal alkyne group at the sixth position. This compound serves as a critical reagent in organic synthesis, particularly in the preparation of fluorescent dyes and bioactive molecules. Its unique structure, combining a reactive acyl chloride moiety with a terminal alkyne, enables selective conjugation and functionalization in advanced chemical applications .

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The systematic IUPAC name for 6-heptynoyl chloride is hept-6-ynoyl chloride, with the molecular formula C₇H₉ClO. Its structure consists of a linear carbon chain featuring a terminal triple bond (alkyne) at the sixth position and an acyl chloride group (-COCl) at the first carbon (Figure 1).

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉ClO |

| Molecular Weight | 148.63 g/mol (theoretical) |

| IUPAC Name | Hept-6-ynoyl chloride |

| CAS Registry Number | Not formally assigned |

Spectroscopic Data

While direct spectroscopic data for 6-heptynoyl chloride is limited, analogous compounds such as heptanoyl chloride (CAS 2528-61-2) exhibit characteristic IR absorptions for C=O (1770–1810 cm⁻¹) and C-Cl (550–600 cm⁻¹) . Nuclear magnetic resonance (NMR) for the alkyne proton is expected near δ 1.9–2.1 ppm (¹H) and δ 70–85 ppm (¹³C for sp-hybridized carbons) .

Synthesis and Reaction Mechanisms

Preparation from Hept-6-ynoic Acid

The most documented synthesis involves the treatment of hept-6-ynoic acid with oxalyl chloride (COCl)₂ in the presence of a catalytic amount of dimethylformamide (DMF) . This method achieves yields exceeding 80% under anhydrous conditions.

Reaction Scheme:

Table 2: Optimal Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Toluene or dichloroethane |

| Temperature | 0–25°C |

| Reaction Time | 2–3 hours |

| Yield | 80–85% |

Alternative Methods

Thionyl chloride (SOCl₂) has also been employed for analogous acyl chloride syntheses, though its use with alkynoic acids may require stringent moisture control .

Applications in Organic and Medicinal Chemistry

Fluorescent Dye Synthesis

6-Heptynoyl chloride is a key intermediate in the preparation of BODIPY fluorophores. Its alkyne group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for labeling biomolecules. For example, it has been used to synthesize BODIPY-alkyne dyes for proteasome activity profiling .

Proteasome Inhibitor Development

The compound’s reactivity facilitates the synthesis of epoxyketone-based inhibitors targeting the 20S proteasome. These inhibitors are critical tools for studying protein degradation pathways in cancer and neurodegenerative diseases .

Table 3: Representative Applications

| Application | Role of 6-Heptynoyl Chloride |

|---|---|

| Fluorescent probes | Alkyne handle for bioconjugation |

| Proteasome inhibitors | Acylating agent for epoxyketone synthesis |

| Polymer chemistry | Monomer for functionalized polyesters |

| Parameter | Value |

|---|---|

| Flash Point | 58°C (closed cup) |

| Storage | Inert atmosphere, <15°C |

| PPE | Gloves, goggles, fume hood |

Disposal Recommendations

Neutralization with aqueous sodium bicarbonate followed by incineration is recommended. Spills require absorption in inert materials (e.g., sand) .

Future Directions and Research Opportunities

The compound’s dual functionality (acyl chloride + alkyne) positions it as a versatile building block for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume